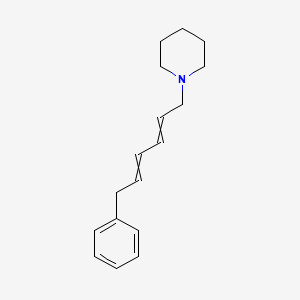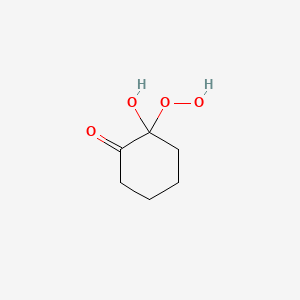
3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate is a synthetic steroid compound with a complex structure. It belongs to the class of epoxy steroids, characterized by the presence of an epoxy group attached to the steroid backbone. This compound has significant importance in various fields, including medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate typically involves multiple steps, starting from simpler steroid precursors. One common route involves the epoxidation of pregn-4-ene-3,20-dione, followed by acetylation to introduce the diacetate groups. The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step and acetic anhydride for the acetylation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the epoxy group or other functional groups in the molecule.
Substitution: Nucleophilic substitution reactions can replace acetyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its potential effects on biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pregn-4-ene-3,20-dione, 9,11-epoxy-17,21-dihydroxy-: Similar structure but with hydroxyl groups instead of acetyl groups.
3,20-Dioxopregn-4-ene-6-beta,11-alpha-diyl diacetate: Another epoxy steroid with different substitution patterns.
11-alpha-Hydroxyprogesterone Acetate: A related compound with an acetoxy group at the 11-alpha position.
Uniqueness
3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate is unique due to its specific epoxy and diacetate functional groups, which confer distinct chemical and biological properties. These features make it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
85707-50-2 |
|---|---|
Molekularformel |
C25H32O7 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
[2-[(1R,2S,10S,11S,14R,15S)-14-acetyloxy-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H32O7/c1-14(26)30-13-20(29)24(31-15(2)27)10-8-18-19-6-5-16-11-17(28)7-9-22(16,3)25(19)21(32-25)12-23(18,24)4/h11,18-19,21H,5-10,12-13H2,1-4H3/t18-,19-,21?,22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
KTBVZEHMYQSTLH-NXAKBCFPSA-N |
Isomerische SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC3[C@]4([C@H]2CCC5=CC(=O)CC[C@@]54C)O3)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC3C4(C2CCC5=CC(=O)CCC54C)O3)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



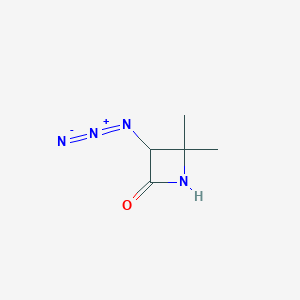
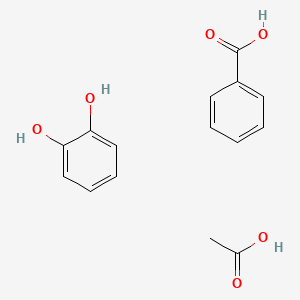
![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14428627.png)
![N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14428632.png)
![1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate](/img/structure/B14428641.png)
![3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide](/img/structure/B14428644.png)
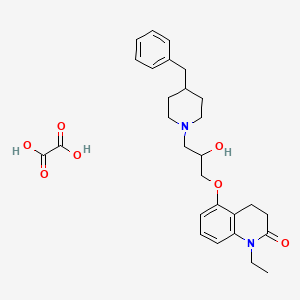
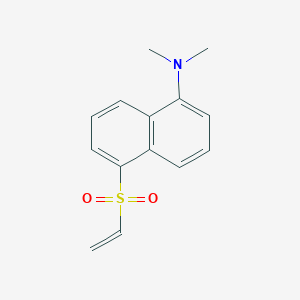

![2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14428679.png)
![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)
